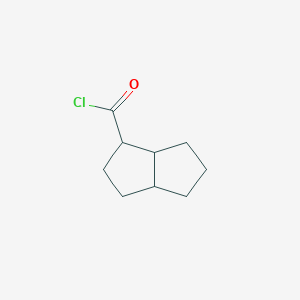
Octahydropentalene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydropentalene-1-carbonyl chloride, also known as OPC, is a chemical compound that has gained attention in the scientific community due to its potential for use in various fields, including drug development and materials science. OPC is a highly reactive molecule that can undergo a variety of chemical reactions, making it a versatile building block for the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of Octahydropentalene-1-carbonyl chloride is not fully understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions. These intermediates can react with other molecules to form complex organic compounds, or they can undergo further chemical transformations to yield new compounds with unique properties.
Biochemical and Physiological Effects:
While Octahydropentalene-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects, it is believed to have low toxicity and minimal side effects. However, further research is needed to fully understand the potential effects of Octahydropentalene-1-carbonyl chloride on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Octahydropentalene-1-carbonyl chloride in laboratory experiments offers several advantages, including its high reactivity and versatility as a building block for the synthesis of complex organic compounds. However, the synthesis of Octahydropentalene-1-carbonyl chloride can be challenging and requires specialized equipment and expertise. Additionally, the highly reactive nature of Octahydropentalene-1-carbonyl chloride can make it difficult to control reactions and achieve desired outcomes.
Zukünftige Richtungen
There are many potential future directions for research on Octahydropentalene-1-carbonyl chloride, including the development of new synthetic routes and the exploration of its potential applications in drug development and materials science. Some possible areas of future research include the use of Octahydropentalene-1-carbonyl chloride as a building block for the development of new polymers with unique properties, as well as the investigation of its potential as a drug candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of Octahydropentalene-1-carbonyl chloride involves a multi-step process that begins with the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then subjected to a series of chemical reactions, including hydrogenation and chlorination, to yield Octahydropentalene-1-carbonyl chloride. The synthesis of Octahydropentalene-1-carbonyl chloride is a challenging process that requires careful control of reaction conditions and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
Octahydropentalene-1-carbonyl chloride has been the subject of extensive research in the fields of organic chemistry and materials science. Its unique chemical properties make it an attractive candidate for use in the synthesis of complex organic compounds, including pharmaceuticals and polymers. Octahydropentalene-1-carbonyl chloride has also been studied for its potential use as a building block for the development of new materials with unique properties, such as high strength and flexibility.
Eigenschaften
CAS-Nummer |
174020-37-2 |
|---|---|
Produktname |
Octahydropentalene-1-carbonyl chloride |
Molekularformel |
C9H13ClO |
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,6a-octahydropentalene-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-9(11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2 |
InChI-Schlüssel |
OQILNGGRRHAVQS-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C2C1)C(=O)Cl |
Kanonische SMILES |
C1CC2CCC(C2C1)C(=O)Cl |
Synonyme |
1-Pentalenecarbonyl chloride, octahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



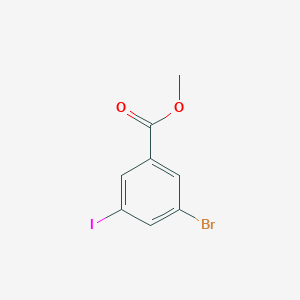

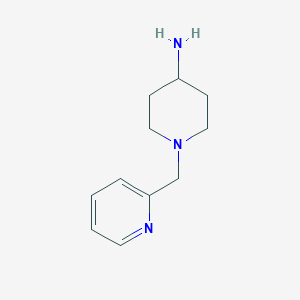
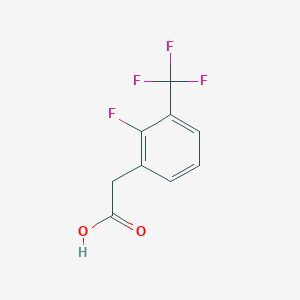
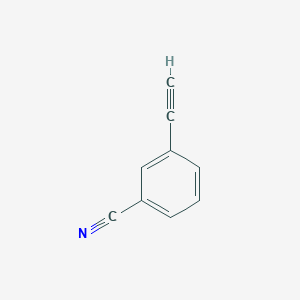


![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)


![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

